molecular formula C25H18BrClN2O6S B11051240 N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide

N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide

Cat. No. B11051240
M. Wt: 589.8 g/mol
InChI Key: AEAAVCMMWCYCTF-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1-(4-bromophenyl)-3-((4-chlorophenyl)sulfonyl)-1-propanone . This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylacetamides and bromophenyl derivatives, such as:

Uniqueness

N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide is unique due to its specific combination of functional groups and structural features

properties

Molecular Formula

C25H18BrClN2O6S

Molecular Weight

589.8 g/mol

IUPAC Name

N-[4-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide

InChI

InChI=1S/C25H18BrClN2O6S/c1-14(30)28-36(34,35)20-12-10-19(11-13-20)29-22(15-4-8-18(27)9-5-15)21(24(32)25(29)33)23(31)16-2-6-17(26)7-3-16/h2-13,22,31H,1H3,(H,28,30)/b23-21+

InChI Key

AEAAVCMMWCYCTF-XTQSDGFTSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.